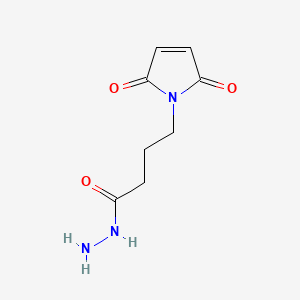

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide

Description

Properties

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)butanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c9-10-6(12)2-1-5-11-7(13)3-4-8(11)14/h3-4H,1-2,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFQKRITGGSIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692939 | |

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181148-01-6 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-butanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181148-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide, a heterobifunctional crosslinker. This compound incorporates a maleimide moiety, reactive towards sulfhydryl groups, and a hydrazide group, reactive towards carbonyl groups (aldehydes and ketones). This dual reactivity makes it a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the maleimide-functionalized carboxylic acid intermediate, 4-maleimidobutyric acid. This is followed by the conversion of the carboxylic acid to the corresponding hydrazide.

An In-depth Technical Guide to the Solubility and Stability of 4-Maleimidobutyric Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-maleimidobutyric acid hydrazide, a heterobifunctional crosslinker. Due to the limited availability of direct quantitative data for this specific compound, this guide synthesizes information from analogous structures and the known chemical behavior of its constituent maleimide and hydrazide functional groups.

Solubility Profile

Key Structural Features Influencing Solubility:

-

Polar Functional Groups: The presence of a carboxylic acid hydrazide and a maleimide group imparts a degree of polarity to the molecule.

-

Aliphatic Spacer: The butyric acid spacer is a relatively short, non-polar hydrocarbon chain.

Inference from Related Compounds:

The trifluoroacetic acid (TFA) salts of similar, longer-chain maleimido-hydrazide crosslinkers are reported to be water-soluble. This suggests that 4-maleimidobutyric acid hydrazide, particularly when protonated or in a salt form, will exhibit solubility in aqueous buffers.

General Solubility Recommendations:

It is recommended to dissolve 4-maleimidobutyric acid hydrazide in a polar organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. This stock solution can then be added to an aqueous reaction buffer. The final concentration in the aqueous buffer should be carefully determined to avoid precipitation.

Table 1: Estimated Solubility of 4-Maleimidobutyric Acid Hydrazide

| Solvent | Estimated Solubility | Remarks |

| Water (as TFA salt) | Soluble | Based on data for similar compounds. Solubility may be limited for the free base. |

| Aqueous Buffers (e.g., PBS) | Moderately Soluble | Solubility is pH-dependent and may require an organic co-solvent for higher concentrations. |

| Dimethylformamide (DMF) | Soluble | Common solvent for preparing stock solutions of crosslinkers. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for preparing stock solutions of crosslinkers. |

| Ethanol | Moderately Soluble | Can be used as a co-solvent. |

| Chloroform | Sparingly Soluble | The polarity of the molecule limits solubility in non-polar organic solvents. |

| Hexane | Insoluble | Insoluble in non-polar aliphatic solvents. |

Stability Profile

The stability of 4-maleimidobutyric acid hydrazide is governed by the chemical reactivity of its two functional groups: the maleimide and the hydrazide. Both moieties exhibit pH-dependent stability.

The maleimide group is reactive towards thiols, forming a stable thioether bond. However, the maleimide ring itself is susceptible to hydrolysis, particularly at neutral to alkaline pH.

-

pH Dependence: The maleimide group is most stable at acidic to slightly acidic pH (pH < 6.5). As the pH increases above 7, the rate of hydrolysis to a non-reactive maleamic acid derivative increases significantly.

-

Optimal Reaction Conditions: The reaction of maleimides with thiols is most efficient at a pH range of 6.5-7.5. A compromise is often necessary to balance the rate of the desired thiol-maleimide reaction with the competing hydrolysis of the maleimide.

-

Storage: Stock solutions of 4-maleimidobutyric acid hydrazide in organic solvents should be stored desiccated at low temperatures (-20°C) to minimize degradation.

Table 2: pH-Dependent Stability of the Maleimide Group

| pH Range | Stability | Reactivity with Thiols |

| < 6.5 | High | Slow |

| 6.5 - 7.5 | Moderate | Optimal |

| > 7.5 | Low | Fast hydrolysis competes with thiol reaction |

The hydrazide group is nucleophilic and can react with carbonyl compounds (aldehydes and ketones) to form a hydrazone bond. The stability of both the parent hydrazide and the resulting hydrazone is pH-dependent.

-

Hydrazide Stability: The hydrazide group is generally stable under neutral and basic conditions. However, under strongly acidic conditions, it can be hydrolyzed.

-

Hydrazone Formation: The formation of a hydrazone bond is typically carried out under mildly acidic conditions (pH 4-6) to facilitate the dehydration step.

-

Hydrazone Stability: The stability of the hydrazone bond is highly pH-dependent. Hydrazones are generally stable at neutral pH but are labile and can be cleaved under acidic conditions. This pH-sensitive nature is often exploited for the controlled release of conjugated molecules in acidic environments, such as within endosomes or lysosomes. The stability of the hydrazone is also influenced by the electronic nature of the original carbonyl compound, with hydrazones formed from aromatic aldehydes being more stable than those from aliphatic aldehydes.

Table 3: pH-Dependent Stability of the Hydrazide and Hydrazone Groups

| Functional Group | pH Range | Stability |

| Hydrazide | > 4 | High |

| Hydrazide | < 4 | Susceptible to hydrolysis |

| Hydrazone | > 6 | Generally Stable |

| Hydrazone | 4 - 6 | Labile (cleavage occurs) |

Experimental Protocols

This protocol provides a general method for determining the solubility of 4-maleimidobutyric acid hydrazide in an aqueous buffer.

Materials:

-

4-maleimidobutyric acid hydrazide

-

Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Prepare a series of concentrations of 4-maleimidobutyric acid hydrazide in the aqueous buffer.

-

Vortex each solution vigorously for 2 minutes.

-

Allow the solutions to equilibrate at room temperature for 1 hour.

-

Centrifuge the solutions at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

-

Carefully collect the supernatant.

-

Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a relevant wavelength, or by HPLC with a standard curve).

-

The highest concentration that results in a clear solution with no pellet after centrifugation is the approximate solubility.

This protocol outlines a method to assess the stability of 4-maleimidobutyric acid hydrazide at different pH values.

Materials:

-

4-maleimidobutyric acid hydrazide

-

A series of buffers with different pH values (e.g., pH 4, 7, and 9)

-

HPLC system with a suitable column (e.g., C18) and detector

-

Incubator or water bath

Procedure:

-

Prepare a stock solution of 4-maleimidobutyric acid hydrazide in an appropriate organic solvent (e.g., DMF or DMSO).

-

Dilute the stock solution to a known final concentration in each of the different pH buffers.

-

Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

-

Immediately analyze the aliquots by HPLC to quantify the amount of intact 4-maleimidobutyric acid hydrazide remaining.

-

Plot the concentration of the intact compound versus time for each pH.

-

From these plots, the rate of degradation and the half-life of the compound at each pH can be determined.

Visualizations

Caption: pH-dependent stability of 4-maleimidobutyric acid hydrazide's functional groups.

Caption: Experimental workflows for solubility and stability assessment.

The Critical Role of Spacer Arm Length in Bioconjugation with 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic design of bioconjugates, particularly antibody-drug conjugates (ADCs), is a complex process where the linker molecule plays a pivotal role in determining the overall efficacy, stability, and pharmacokinetic profile of the final product.[1][2][3][4][5] Among the diverse array of heterobifunctional crosslinkers, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide and its analogs represent a versatile class of reagents that enable the site-specific conjugation of biomolecules. This technical guide provides a comprehensive overview of the role of the spacer arm length in bioconjugation reactions involving this maleimide-hydrazide linker, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The core structure of these linkers features a maleimide group, which reacts specifically with sulfhydryl (thiol) groups, and a hydrazide moiety that forms a stable hydrazone bond with carbonyl groups (aldehydes or ketones).[6][7] The spacer arm, the molecular chain connecting these two reactive ends, is a critical design element that can be modulated to fine-tune the properties of the resulting bioconjugate.

The Influence of Spacer Arm Length on Bioconjugate Properties

The length of the spacer arm in a maleimide-hydrazide linker is not a trivial parameter; it significantly impacts the physicochemical and biological characteristics of the conjugate.[3][4][5] Key properties affected include solubility, stability, reaction kinetics, and in vivo performance. Often, a trade-off exists between optimizing in vitro potency and enhancing in vivo pharmacokinetics.[1]

Data Presentation: Impact of Spacer Arm Length on Key Bioconjugate Parameters

Table 1: Influence of Spacer Arm Length on Physicochemical and Kinetic Properties

| Parameter | Short Spacer (e.g., Butane) | Medium Spacer (e.g., PEG4) | Long Spacer (e.g., PEG12) | Rationale & Key Considerations |

| Solubility | Good | Excellent | Superior | Longer, hydrophilic spacers like PEG enhance the solubility of hydrophobic payloads, reducing the risk of aggregation.[2][8] |

| Reaction Kinetics (Thiol-Maleimide) | Faster | Intermediate | Slower | Shorter spacers may present less steric hindrance, potentially leading to faster reaction rates. However, longer, more flexible spacers can improve accessibility to sterically hindered thiol sites.[8] |

| Stability of the Conjugate | Lower | Higher | Highest | Longer spacers can shield the payload and the linkage from enzymatic degradation and hydrolysis, increasing overall stability.[4][5][9] |

| Immunogenicity | Higher | Lower | Lowest | PEGylation is known to mask epitopes on the bioconjugate, thereby reducing its immunogenicity. Longer PEG chains generally provide a more effective shield.[8] |

Table 2: Effect of Spacer Arm Length on In Vivo Performance

| Parameter | Short Spacer | Medium Spacer | Long Spacer | Rationale & Key Considerations | | :--- | :--- | :--- | :--- | | In Vivo Half-life | Shorter | Intermediate | Longer | The hydrodynamic radius of the bioconjugate increases with the length of the spacer, which can reduce renal clearance and extend circulation time.[2][8] | | Tumor Accumulation | Lower | Higher | Potentially Higher | A longer half-life generally leads to increased accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect. | | In Vitro Cytotoxicity | Higher | Intermediate | Lower | Longer linkers may sometimes hinder the interaction of the payload with its target, leading to a decrease in in vitro potency.[1] | | In Vivo Efficacy | Lower | Higher | Often Highest | Improved pharmacokinetic properties conferred by longer linkers typically translate to better in vivo efficacy, despite potentially lower in vitro potency.[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the successful design and execution of bioconjugation experiments. The following are generalized protocols for a two-step conjugation process using a maleimide-hydrazide linker.

Protocol 1: Two-Step Protein-Glycoprotein Conjugation

This protocol outlines the general steps for conjugating a thiol-containing protein to a glycoprotein.[10]

Materials:

-

Glycoprotein

-

Thiol-containing protein

-

Maleimide-hydrazide crosslinker (e.g., this compound)

-

Reaction Buffer A: Phosphate Buffered Saline (PBS), pH 6.5-7.5

-

Reaction Buffer B: Acetate buffer, pH 4.5-6.0

-

Sodium meta-periodate (NaIO₄)

-

Glycerol

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting columns

-

Dimethyl sulfoxide (DMSO)

-

Quenching reagent (e.g., cysteine)

Procedure:

Step 1: Oxidation of Glycoprotein to Generate Aldehydes

-

Dissolve the glycoprotein in Reaction Buffer B.

-

Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.

-

Incubate the reaction in the dark for 30 minutes at room temperature.

-

Quench the reaction by adding glycerol.

-

Remove excess periodate and byproducts using a desalting column equilibrated with Reaction Buffer B. The resulting solution contains the aldehyde-activated glycoprotein.[10]

Step 2: Reaction with Hydrazide Linker

-

Dissolve the maleimide-hydrazide crosslinker in DMSO and add it to the aldehyde-activated glycoprotein solution. A 10-50 fold molar excess of the crosslinker is typically used.

-

Incubate for 1-2 hours at room temperature.

-

Remove excess linker using a desalting column equilibrated with Reaction Buffer A.

Step 3: Reduction of Thiol-Containing Protein (if necessary)

-

If the thiol-containing protein has disulfide bonds, they may need to be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes.[10]

-

Remove the TCEP using a desalting column equilibrated with Reaction Buffer A.

Step 4: Conjugation of Maleimide-Activated Glycoprotein to Thiol-Containing Protein

-

Immediately add the maleimide-activated glycoprotein to the thiol-containing protein.

-

Incubate for 1-2 hours at room temperature.

-

Quench any unreacted maleimide groups by adding a free thiol like cysteine to the reaction mixture.[10]

-

Purify the final conjugate using size-exclusion chromatography or other appropriate purification methods.

Protocol 2: Conjugation of a Cysteine-Containing Peptide with a Carbonyl-Containing Molecule

This protocol is adapted for conjugating a peptide to a molecule bearing an aldehyde or ketone.[6]

Materials:

-

Cysteine-containing peptide

-

Carbonyl-containing molecule

-

Maleimide-hydrazide crosslinker

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: PBS, pH 7.0-7.5, degassed

-

Reaction Buffer: Acetate buffer, pH 4.5-6.0

-

(Optional) Aniline catalyst

Procedure:

Part 1: Maleimide-Thiol Conjugation

-

Dissolve the cysteine-containing peptide in Conjugation Buffer.

-

Prepare a 10 mM stock solution of the maleimide-hydrazide linker in anhydrous DMSO or DMF.

-

Add the linker stock solution to the peptide solution at a 1.5 to 20-fold molar excess.

-

Incubate the reaction for 1-2 hours at room temperature.

-

Purify the peptide-linker conjugate to remove excess linker using dialysis, size-exclusion chromatography, or HPLC.

Part 2: Hydrazone Bond Formation

-

Dissolve the purified peptide-linker conjugate and the carbonyl-containing molecule in the Reaction Buffer.

-

(Optional) Add aniline to a final concentration of 10-100 mM to catalyze the reaction.

-

Incubate the reaction for 2-12 hours at room temperature or 37°C.[11]

-

Purify the final conjugate using an appropriate chromatographic method.

Visualizations

Visual aids are essential for understanding the complex relationships and workflows in bioconjugation.

Caption: Structure of the maleimide-hydrazide crosslinker.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BG [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

understanding maleimide and hydrazide reactivity for bioconjugation

An In-depth Technical Guide to Maleimide and Hydrazide Reactivity for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technology in modern life sciences, diagnostics, and therapeutics. The choice of chemical strategy is paramount for creating stable, functional, and homogenous conjugates. Among the most powerful and widely used methods are those involving maleimide and hydrazide reactive groups. This guide provides a comprehensive technical overview of these two chemistries, detailing their mechanisms, reaction parameters, stability considerations, and practical applications to empower researchers in their bioconjugation endeavors.

Section 1: Maleimide Chemistry for Thiol-Reactive Conjugation

Maleimide-based bioconjugation is one of the most prevalent methods for site-specifically modifying proteins and peptides.[1] Its popularity stems from its high selectivity for sulfhydryl (thiol) groups, typically found in cysteine residues, under mild physiological conditions.[1][2] This reaction proceeds with rapid kinetics and high yields, making it a cornerstone of techniques for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and various molecular probes.[1][2][]

Core Mechanism: Michael Addition

The reaction between a maleimide and a thiol group occurs via a Michael addition mechanism.[1][2][4] In this reaction, the nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1] This results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1][][4] The reaction is highly efficient in polar solvents like water or DMSO and is often considered a "click chemistry" reaction due to its reliability and modularity.[1][2][4]

Optimizing Reaction Conditions

The success of maleimide-thiol conjugation is highly dependent on the careful control of several key parameters.

| Parameter | Optimal Range/Condition | Rationale & Considerations |

| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. Below pH 6.5, the concentration of the reactive thiolate anion decreases.[5] Above pH 7.5, maleimide hydrolysis and reaction with amines (e.g., lysine) become significant side reactions.[5][6] At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[5][6] |

| Temperature | 4°C to 25°C (Room Temp) | Reactions are faster at room temperature (30 min - 2 hours) but 4°C (overnight) is often used for sensitive proteins to minimize degradation.[7] |

| Stoichiometry | 10-20 fold molar excess of maleimide reagent | This is a common starting point for labeling proteins to drive the reaction to completion.[5] Optimization is often required, especially for sterically hindered cysteine sites. |

| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | If disulfide bonds need to be reduced to generate free thiols, TCEP is preferred as it does not contain a thiol itself and does not need to be removed prior to adding the maleimide reagent.[5][8] DTT must be removed post-reduction.[5] |

| Buffers | Phosphate, HEPES, Tris (thiol-free) | Buffers should be degassed to remove oxygen and can include a chelating agent like EDTA (1-5 mM) to prevent re-oxidation of thiols.[5] |

Stability and Side Reactions

While highly specific, the maleimide-thiol reaction is not without challenges. Understanding potential side reactions is critical for producing homogenous and stable conjugates.

-

Maleimide Hydrolysis : The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5, opening to form an unreactive maleamic acid derivative.[1][5] This reduces conjugation efficiency. Storing maleimide reagents in dry, aprotic solvents like DMSO or DMF is recommended.[1]

-

Reaction with Other Nucleophiles : At pH values above 7.5, the selectivity for thiols diminishes, and maleimides can react with other nucleophiles, primarily the amine groups of lysine residues.[5][6]

-

Retro-Michael Reaction (Thiol Exchange) : The thiosuccinimide bond is reversible and can undergo a retro-Michael reaction, especially in the presence of high concentrations of other thiols like glutathione in vivo.[6][9] This can lead to payload migration and off-target effects, a significant concern for ADCs.[6][10]

-

Thiazine Rearrangement : When conjugating to a peptide with an N-terminal cysteine, the conjugate can undergo a rearrangement to form a more stable six-membered thiazine ring.[4][5][11]

To improve the in vivo stability of the linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation (by raising the pH to 8.5-9.0) to form a stable, ring-opened succinamic acid derivative that is not susceptible to the retro-Michael reaction.[6][9] Next-generation maleimides have also been developed to be more stable or to undergo faster hydrolysis after conjugation.[6][9]

Experimental Protocol: Maleimide Labeling of an Antibody

This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule (e.g., a drug or dye) to an antibody by first reducing its interchain disulfide bonds.

-

Antibody Preparation :

-

Reduction of Disulfide Bonds :

-

Removal of Reducing Agent (if necessary) :

-

Conjugation Reaction :

-

Prepare a 10 mM stock solution of the maleimide reagent in an anhydrous solvent like DMSO or DMF.

-

Add a 10-20 fold molar excess of the maleimide reagent to the reduced antibody solution while gently stirring.[5]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the reagent is photosensitive.[7][13]

-

-

Quenching :

-

Add a molar excess of a quenching reagent like N-acetylcysteine or free cysteine to react with any unreacted maleimide groups, preventing non-specific labeling later.[13]

-

-

Purification :

-

Purify the resulting antibody conjugate from excess maleimide reagent and quenching agent using size-exclusion chromatography (SEC) or dialysis.

-

-

Characterization :

-

Analyze the final product to determine the drug-to-antibody ratio (DAR) or degree of labeling, purity, and aggregation levels, typically using Hydrophobic Interaction Chromatography (HIC) and SEC-HPLC.[14]

-

Section 2: Hydrazide Chemistry for Carbonyl-Reactive Conjugation

Hydrazide chemistry provides a powerful method for conjugating molecules to aldehydes and ketones. While these carbonyl groups are less common in native proteins than amines or thiols, they can be readily and specifically generated on the carbohydrate domains of glycoproteins, such as antibodies.[13][15] This allows for site-specific modification away from the protein's active or binding sites.

Core Mechanism: Hydrazone Formation

The reaction involves the condensation of a hydrazide (R-CO-NHNH₂) with an aldehyde (R'-CHO) or ketone (R'-CO-R'') to form a hydrazone bond (C=N-NH-CO), releasing a molecule of water.[16][17] This reaction is pH-dependent and is favored under mildly acidic conditions (pH 5-7), which facilitate the protonation of the carbonyl oxygen, making it more susceptible to nucleophilic attack by the hydrazide.[13][18][19]

Generating Carbonyl Groups on Biomolecules

A common method to introduce aldehydes onto glycoproteins is through the mild oxidation of vicinal diols present in their sugar moieties (e.g., sialic acid) using sodium meta-periodate (NaIO₄).[13][15] This reaction cleaves the C-C bond of the diol to create two aldehyde groups, providing specific sites for hydrazide conjugation.[15] For antibodies, this is particularly advantageous as the glycosylation sites are typically located in the Fc region, far from the antigen-binding sites.[15][20]

Stability and Reaction Parameters

The hydrazone bond is generally stable, especially at neutral pH, but is susceptible to hydrolysis under acidic conditions.[16] This pH-dependent instability is a key feature that has been exploited in drug delivery systems, where a drug-linker conjugated via a hydrazone bond can be designed to be stable in the bloodstream (pH 7.4) but cleave to release the drug in the acidic environment of endosomes or lysosomes (pH 4.8-6.0).[16][21]

| Parameter | Optimal Range/Condition | Rationale & Considerations |

| pH | 5.0 - 7.0 | This mildly acidic range is a compromise. Lower pH (~4.5) accelerates the reaction but can be detrimental to acid-sensitive proteins.[13][18] At higher pH, the reaction rate slows. |

| Catalyst | Aniline | Nucleophilic catalysts like aniline can be used to significantly increase the reaction rate, especially at neutral pH.[19] However, their potential cytotoxicity can be a concern for in vivo applications.[22] |

| Stability | Stable at neutral pH; labile at acidic pH | The stability of the hydrazone bond is influenced by the electronic nature of the substituents around it.[17] Aromatic hydrazones are generally more stable than alkyl hydrazones.[17][23] |

| Bond Type | Reversible (hydrolyzable) | The reversibility can be advantageous for drug release or dynamic combinatorial chemistry but is a consideration for applications requiring long-term stability. |

Experimental Protocol: Hydrazide Labeling of a Glycoprotein

This protocol describes the generation of aldehyde groups on an antibody followed by conjugation to a hydrazide-containing molecule.

-

Generation of Aldehydes (Oxidation) :

-

Prepare a solution of the antibody (e.g., 5 mg/mL) in a suitable buffer like 0.1 M sodium acetate, pH 5.5.[15]

-

Prepare a fresh solution of sodium meta-periodate (e.g., 20 mM) in the same buffer.[15]

-

Add the periodate solution to the antibody solution to a final concentration of 1-10 mM.[13]

-

Incubate the reaction in the dark for 30 minutes at room temperature.[13]

-

Quench the reaction by adding glycerol to consume excess periodate.[13]

-

-

Purification of Aldehyde-Activated Antibody :

-

Conjugation Reaction :

-

Purification :

-

Purify the final glycoprotein conjugate using a desalting column or SEC to remove excess hydrazide reagent.

-

Section 3: Comparative Summary

Choosing the right conjugation chemistry is critical and depends on the specific biomolecule, the desired site of modification, and the required stability of the final conjugate.

| Feature | Maleimide Chemistry | Hydrazide Chemistry |

| Target Group | Sulfhydryl / Thiol (-SH) | Aldehyde (-CHO) or Ketone (>C=O) |

| Typical Biomolecule | Proteins/Peptides (Cysteine residues) | Glycoproteins, Polysaccharides (oxidized sugars) |

| Reaction Mechanism | Michael Addition | Condensation |

| Optimal pH | 6.5 - 7.5 | 5.0 - 7.0 |

| Bond Formed | Thioether (Thiosuccinimide) | Hydrazone |

| Bond Stability | Stable, but susceptible to retro-Michael reaction (thiol exchange) in vivo. Can be stabilized by ring-opening. | Stable at neutral pH, but hydrolytically cleavable at acidic pH. |

| Key Advantage | High selectivity and rapid kinetics for readily available cysteine residues. | Site-specific modification of glycoproteins away from protein backbone; pH-tunable bond cleavage. |

| Key Disadvantage | Potential in vivo instability of the linkage unless stabilized. | Requires generation of carbonyl groups; slower reaction kinetics without a catalyst. |

| Common Applications | ADCs, protein labeling, surface functionalization.[2] | pH-sensitive ADCs, labeling of glycoproteins, live cell imaging.[16][23] |

Conclusion

Maleimide and hydrazide chemistries are two of the most robust and versatile tools in the bioconjugation toolbox. Maleimide chemistry offers a rapid and highly selective method for modifying cysteine residues, making it a workhorse for creating a wide array of protein conjugates. However, careful consideration must be given to the potential in vivo instability of the resulting thiosuccinimide linkage, with strategies like post-conjugation hydrolysis being employed to ensure long-term stability.

Hydrazide chemistry, in contrast, provides a unique opportunity for the site-specific modification of glycoproteins on their carbohydrate domains. The resulting hydrazone bond offers the distinct advantage of pH-dependent stability, a feature that is cleverly exploited in the design of cleavable linkers for targeted drug delivery. By understanding the core principles, reaction parameters, and inherent strengths and weaknesses of each approach, researchers can confidently select and optimize the ideal conjugation strategy to advance their work in drug development, diagnostics, and fundamental biological research.

References

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. bachem.com [bachem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. Hydrazone - Wikipedia [en.wikipedia.org]

- 17. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Hydrazide-assisted directional antibody conjugation of gold nanoparticles to enhance immunochromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide: A Heterobifunctional Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide is a heterobifunctional crosslinking agent that plays a crucial role in the field of bioconjugation. Its unique structure, featuring a maleimide group at one end and a hydrazide group at the other, allows for the specific and covalent linkage of biomolecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its mechanism of action, and detailed experimental protocols for its application in creating stable bioconjugates. The information presented is intended to serve as a foundational resource for researchers in drug development, diagnostics, and fundamental life sciences.

Core Principles and Chemical Properties

This compound is a versatile molecule designed for the covalent crosslinking of biomolecules. It belongs to the class of heterobifunctional reagents, meaning it possesses two different reactive groups. This dual reactivity is key to its utility, enabling the sequential and controlled conjugation of two distinct molecular entities.

The core structure consists of a maleimide group, which is highly reactive towards sulfhydryl (thiol) groups, and a hydrazide group, which specifically targets carbonyl groups (aldehydes and ketones). These two reactive moieties are separated by a butane spacer arm.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | N-(β-maleimidopropionic acid) hydrazide (BMPH)[1] | N-(ε-maleimidocaproic acid) hydrazide (EMCH)[2] |

| Molecular Formula | C₈H₁₁N₃O₃ | C₇H₉N₃O₃ | C₁₀H₁₅N₃O₃ |

| Molecular Weight | 197.19 g/mol | 183.17 g/mol | 225.24 g/mol [3] |

| Form | Powder (Predicted) | Powder | Powder |

| Solubility | Soluble in water and DMSO (Predicted)[4] | Soluble in water | Soluble in water |

| Reactive Groups | Maleimide, Hydrazide | Maleimide, Hydrazide | Maleimide, Hydrazide |

| Reactive Towards | Sulfhydryl groups, Carbonyl (aldehyde) groups | Sulfhydryl groups, Carbonyl (aldehyde) groups | Sulfhydryl groups, Carbonyl (aldehyde) groups |

| Spacer Arm Length | ~9.6 Å (Predicted) | ~8.1 Å | ~11.8 Å |

| Storage Temperature | 2-8°C, desiccated (Recommended)[1][2] | 2-8°C, desiccated | 2-8°C, desiccated |

Synthesis of this compound

Plausible Synthetic Protocol

Materials:

-

4-Aminobutanehydrazide

-

Maleic anhydride

-

Acetic anhydride

-

Sodium acetate

-

Diethyl ether

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (for Boc-protected starting material)

-

tert-Butyl carbazate (for an alternative route)

-

4-Bromobutyryl chloride (for an alternative route)

Procedure:

Step 1: Synthesis of the Maleamic Acid Intermediate

-

Dissolve 4-aminobutanehydrazide (1 equivalent) in a suitable solvent such as diethyl ether or glacial acetic acid.

-

Slowly add a solution of maleic anhydride (1 equivalent) in the same solvent to the 4-aminobutanehydrazide solution with stirring at room temperature.

-

Continue stirring for 2-4 hours. The N-(4-hydrazinyl-4-oxobutyl)maleamic acid intermediate will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

Step 2: Cyclization to Form the Maleimide

-

Suspend the dried maleamic acid intermediate in acetic anhydride.

-

Add a catalytic amount of sodium acetate.

-

Heat the mixture at 80-100°C for 1-2 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanism of Action in Bioconjugation

The utility of this compound lies in the distinct reactivity of its two functional groups, allowing for a two-step conjugation process.

Maleimide-Thiol Reaction

The maleimide group reacts with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, via a Michael addition reaction. This reaction is highly specific and efficient at a pH range of 6.5-7.5, forming a stable thioether bond.[5][6] At pH values above 7.5, the maleimide group may also react with primary amines, such as the side chain of lysine, leading to a loss of specificity.[6]

Hydrazide-Carbonyl Reaction

The hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[5] Aldehyde groups can be generated on glycoproteins by the mild oxidation of their carbohydrate moieties using sodium periodate. This reaction is typically favored under mildly acidic conditions (pH 5-7).[5]

Experimental Protocols

The following are generalized protocols for the use of this compound in a two-step bioconjugation strategy. Optimization will be required for specific applications.

Protocol 1: Conjugation to a Thiol-Containing Protein

This protocol describes the first step of labeling a protein containing free cysteine residues with the maleimide moiety of the crosslinker.

Materials:

-

Thiol-containing protein (e.g., antibody with reduced disulfides)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 10 mM EDTA

-

Reducing agent (e.g., TCEP, DTT) if starting with disulfide bonds

-

Desalting column

Procedure:

-

Protein Preparation: If the protein does not have free thiols, reduce disulfide bonds by incubating with a 10-50 fold molar excess of TCEP at 37°C for 30 minutes. Immediately remove the reducing agent using a desalting column equilibrated with Conjugation Buffer.

-

Crosslinker Solution: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the crosslinker solution to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle stirring.

-

Purification: Remove excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the next step.

Protocol 2: Conjugation to a Carbonyl-Containing Biomolecule

This protocol outlines the second step, where the hydrazide-functionalized protein from Protocol 1 is conjugated to a biomolecule containing an aldehyde or ketone group.

Materials:

-

Hydrazide-activated protein (from Protocol 1)

-

Carbonyl-containing biomolecule (e.g., oxidized glycoprotein, aldehyde-tagged molecule)

-

Conjugation Buffer: MES buffer or acetate buffer, pH 5.0-6.0

-

Sodium periodate (for glycoprotein oxidation)

-

Glycerol

-

Desalting column

Procedure:

-

Carbonyl Generation (if necessary): For glycoproteins, generate aldehyde groups by incubating with 10 mM sodium periodate in an acetate buffer (pH 5.5) for 20 minutes at room temperature in the dark. Quench the reaction with 15 mM glycerol for 5 minutes. Remove excess periodate and byproducts using a desalting column equilibrated with the Conjugation Buffer.

-

Conjugation Reaction: Mix the hydrazide-activated protein and the carbonyl-containing biomolecule in the Conjugation Buffer. A molar ratio of 1:1 is a good starting point, but may need optimization.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature. The reaction can be monitored by SDS-PAGE or mass spectrometry.

-

Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove any unreacted components.

Table 2: Recommended Reaction Conditions

| Parameter | Maleimide-Thiol Reaction | Hydrazide-Carbonyl Reaction |

| pH | 6.5 - 7.5[5][6] | 5.0 - 7.0[5] |

| Molar Ratio (Crosslinker:Biomolecule) | 10-20:1 (for proteins)[7] | 1-10:1 |

| Reaction Time | 1 - 4 hours | 2 - 24 hours |

| Temperature | 4°C or Room Temperature | Room Temperature |

| Quenching Agent | N-acetylcysteine or β-mercaptoethanol | - |

Experimental Workflow Visualization

The following diagram illustrates a typical two-step bioconjugation workflow using this compound.

Conclusion

This compound is a valuable tool in the bioconjugation toolkit. Its heterobifunctional nature allows for the controlled and specific linkage of diverse biomolecules. While specific experimental data for this exact compound is limited, its chemical behavior can be reliably predicted based on the well-established chemistry of maleimide and hydrazide functionalities. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this and similar crosslinkers in their work, paving the way for the development of novel diagnostics, therapeutics, and research reagents.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Maleimide Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of maleimide-based chemistry for the site-specific modification of proteins. It details the underlying reaction mechanisms, critical experimental considerations, and potential challenges, offering practical guidance for successful bioconjugation.

Core Principles of Maleimide Chemistry

Maleimide-based reagents are widely employed for protein labeling due to their high selectivity for thiol (sulfhydryl) groups, predominantly found in cysteine residues.[1][2] This specificity allows for precise control over the point of conjugation, which is crucial for preserving protein function and creating homogeneous bioconjugates.[3] The fundamental reaction is a Michael addition, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[4][5][6] This reaction is efficient and proceeds under mild, physiological conditions, making it ideal for working with sensitive biological molecules.[3][6]

The Thiol-Maleimide Reaction: A Michael Addition

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[6] The thiol group, specifically the more nucleophilic thiolate anion (R-S⁻), attacks one of the carbon atoms of the carbon-carbon double bond in the maleimide ring.[6] This process is highly efficient in polar solvents such as water, DMSO, or DMF.[5][6] The result is the formation of a stable covalent thiosuccinimide linkage.[6] This reaction is often categorized as a "click chemistry" reaction due to its high yield, specificity, and mild reaction conditions.[6][7]

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Key Experimental Parameters and Data

The success of a maleimide-based protein labeling experiment hinges on the careful control of several parameters.

pH Control

The pH of the reaction buffer is a critical factor. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[7][8][9] Within this window, the reaction is highly chemoselective for thiols.[5][7] Below pH 6.5, the reaction rate decreases, while above pH 7.5, the selectivity for thiols is compromised, and side reactions with other nucleophilic groups, such as the primary amines of lysine residues, become more prevalent.[7][8][9]

Reduction of Disulfide Bonds

In many proteins, cysteine residues exist as oxidized disulfide bonds, which are unreactive towards maleimides.[1][2] Therefore, a reduction step is often necessary to generate free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective over a wide pH range and does not need to be removed prior to the addition of the maleimide reagent.[1][3]

Molar Ratio of Reactants

To achieve efficient labeling, a molar excess of the maleimide reagent relative to the protein is typically used. A common starting point is a 10-20 fold molar excess of the maleimide.[3][10]

Quantitative Data Summary

| Parameter | Condition | Observation | Significance | Citation |

| Reactivity | pH 7.0 | The reaction with thiols is approximately 1,000 times faster than with amines. | Highlights the high selectivity for thiols at neutral pH. | [5][7][9] |

| Hydrolysis | pH > 7.5 | The rate of maleimide ring hydrolysis significantly increases. | Leads to the formation of an unreactive maleamic acid, reducing conjugation efficiency. | [7][8] |

| Thiazine Rearrangement | pH 8.4 | Approximately 90% conversion can occur after 24 hours with an N-terminal cysteine. | A significant side reaction to consider when labeling at the N-terminus. | [8] |

| Retro-Michael Reaction | Thiol-rich environment | The thioether bond can be reversible, leading to "payload migration". | A critical consideration for the in vivo stability of antibody-drug conjugates (ADCs). | [7][9] |

Common Side Reactions and Mitigation Strategies

While the thiol-maleimide reaction is highly selective, several side reactions can occur, impacting the homogeneity and stability of the final conjugate.

Hydrolysis of the Maleimide Ring

The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[8] This reaction opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[6] To minimize hydrolysis, it is crucial to prepare aqueous solutions of maleimide reagents immediately before use and to conduct the conjugation reaction within the optimal pH range of 6.5-7.5.[6][8]

Caption: Hydrolysis of the maleimide ring, leading to an unreactive product.

Reaction with Other Nucleophiles

Above pH 7.5, maleimides can lose their thiol selectivity and react with other nucleophilic groups, most notably the primary amine of lysine residues.[8][9] Maintaining the reaction pH within the recommended range of 6.5-7.5 is the most effective way to prevent this off-target labeling.[8]

Retro-Michael Reaction (Thiol Exchange)

The thioether bond formed in the Michael addition is reversible under certain conditions, particularly in the presence of other thiols.[7][9] This can lead to a "retro-Michael" reaction, where the conjugated maleimide is transferred to another thiol, a phenomenon known as "payload migration." This is a significant concern for the stability of ADCs in vivo, where they are exposed to high concentrations of glutathione.[9]

To enhance the stability of the conjugate, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by raising the pH. The resulting ring-opened succinamic acid thioether is more stable and less susceptible to the retro-Michael reaction.[7][9][11]

Thiazine Rearrangement

When conjugating a maleimide to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[4][8] This reaction is more pronounced at physiological or higher pH.[8]

Experimental Protocols

The following are generalized protocols for the labeling of proteins with maleimide reagents. Optimization may be required for specific proteins and labels.

Protocol 1: Reduction of Protein Disulfide Bonds

This step is necessary if the target cysteine residues are involved in disulfide bonds.[3]

-

Prepare Protein Solution: Dissolve the protein in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[1][2]

-

Add Reducing Agent: Add a 10-100 fold molar excess of TCEP to the protein solution.[1][2]

-

Incubate: Incubate the mixture for 20-60 minutes at room temperature.[1][2]

Protocol 2: Maleimide Conjugation Reaction

-

Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous solvent such as DMSO or DMF to a concentration of 1-10 mg in 100 µL.[1][2][3]

-

Add Maleimide to Protein: Add the maleimide stock solution to the reduced protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point).[3] Add the maleimide solution dropwise while gently stirring.

-

Reaction Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.[1][3] If the label is light-sensitive, protect the reaction from light.

Protocol 3: Purification of the Labeled Protein

Purification is essential to remove unreacted maleimide and reducing agents.[1][3]

-

Select Purification Method: Choose a suitable purification method based on the properties of the protein and the label. Common methods include:

-

Perform Purification: Follow the standard procedure for the chosen purification method.

Protocol 4: Determination of Degree of Labeling (DOL)

The DOL is the average number of label molecules conjugated to each protein molecule.[10]

-

Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorption wavelength of the label.[10]

-

Calculate Corrected A280: Correct the A280 reading for the absorbance of the label at this wavelength using the following equation: A280corrected = A280 - (Amax_label × CF) where CF is the correction factor for the label.

-

Calculate DOL: Use the corrected A280 and the molar extinction coefficients of the protein and the label to calculate the DOL.

Caption: A typical experimental workflow for protein labeling with maleimides.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. biotium.com [biotium.com]

- 11. pubs.acs.org [pubs.acs.org]

The Chemistry of Connection: A Technical Guide to Hydrazone Bond Formation with Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

The targeted modification of glycoproteins is a cornerstone of modern therapeutic development, particularly in the engineering of antibody-drug conjugates (ADCs). Among the various bioconjugation strategies, the formation of a hydrazone bond offers a reliable and versatile method for linking molecules to the glycan portions of these complex proteins. This guide provides an in-depth exploration of the fundamental principles, experimental considerations, and practical applications of hydrazone ligation chemistry in the context of glycoprotein modification.

Core Principles of Hydrazone Bioconjugation

Hydrazone bond formation with glycoproteins is a two-step process that leverages the unique carbohydrate structures present on these proteins. The fundamental principle involves the generation of reactive aldehyde groups on the glycan chains, which then serve as chemical handles for conjugation with a hydrazide-functionalized molecule, such as a cytotoxic drug or a labeling agent.[1][2]

The process begins with the selective oxidation of cis-diol groups within the sugar residues, most notably sialic acids, using a mild oxidizing agent like sodium periodate (NaIO₄).[1][2][3] This reaction cleaves the carbon-carbon bond of the diol, yielding two aldehyde groups. Subsequently, the hydrazide moiety (-NH-NH₂) of the molecule to be conjugated undergoes a condensation reaction with one of the newly formed aldehydes to create a stable hydrazone linkage (C=N-NH).[1][2][4] This site-specific modification is advantageous as it typically occurs away from the protein's active sites, thus preserving its biological function.[1][3]

The reaction is pH-sensitive, with optimal rates generally observed under mildly acidic conditions (pH 4.5-6.0).[2][5] At this pH, the dehydration of the intermediate hemiaminal is favored, while minimizing the protonation of the nucleophilic hydrazine.[5] The stability of the resulting hydrazone bond is also pH-dependent; it is relatively stable at neutral pH, characteristic of blood circulation, but can be designed to be labile in the acidic environment of endosomes and lysosomes (pH 4.5-6.5), a feature exploited in drug delivery systems.[6][7][8]

Optimizing Reaction Conditions for Efficient Conjugation

The efficiency of hydrazone bond formation is influenced by several key parameters, including pH, reaction time, and the use of catalysts. The following tables summarize quantitative data on the impact of these factors on the conjugation process.

Table 1: Effect of pH on Hydrazone Conjugation Efficiency [1]

| pH | Conjugation Efficiency | Notes |

| < 6.0 | ~90% | Significantly improved conjugation compared to neutral pH. |

| 7.0 | < 10% | Reaction is slow at neutral pH without a catalyst. |

| 7.2 | Adduct formed | Reaction proceeds at neutral pH, can be enhanced with a catalyst. |

Table 2: Influence of Reaction Time on Hydrazone Formation [1]

| Reaction Time | Outcome |

| 5 minutes | Stable hydrazone adduct formed under optimal conditions. |

| 2 hours | Sufficient for optimal yields of mono-PEGylated protein. |

| 2 - 24 hours | Typical incubation time for hydrazone formation. |

| 4 hours | >90% coupling can be achieved with a catalyst. |

Catalysis of Hydrazone Bond Formation

To overcome the slow reaction rates at neutral pH, which are often desirable for biological applications, nucleophilic catalysts can be employed.[5][9] Aniline and its derivatives are classic catalysts that accelerate the reaction by forming a more reactive imine intermediate.[10][11][12] More recent developments have identified other catalysts, including arginine and hydrazine scaffolds with intramolecular catalytic groups, that can enhance reaction rates without the need for cytotoxic aniline-based compounds.[13][14] The use of a catalyst like aniline can increase coupling efficiency by almost 50% and achieve over 90% coupling in 4 hours or less.[15]

Experimental Protocols

The following are detailed methodologies for the key steps in hydrazone bond formation with glycoproteins.

Protocol 1: Oxidation of Glycoprotein cis-diols

This protocol describes the generation of aldehyde groups on the glycoprotein.

Materials:

-

Glycoprotein solution (1-10 mg/mL in 0.1 M Sodium Acetate Buffer, pH 5.5)[2][3]

-

Sodium meta-periodate (NaIO₄) solution (20 mM in 0.1 M Sodium Acetate Buffer, pH 5.5, freshly prepared)[2][3]

-

Quenching solution (e.g., 100 mM glycerol or ethylene glycol)[1][2]

-

Desalting column or dialysis equipment

-

Ligation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)[3]

Procedure:

-

Prepare the glycoprotein solution to the desired concentration in Sodium Acetate Buffer.[2][3]

-

Add the freshly prepared sodium periodate solution to the glycoprotein solution. A typical final concentration of periodate is 1 mM.[15]

-

Incubate the reaction mixture for 30 minutes on ice in the dark.[1][15]

-

Stop the oxidation reaction by adding the quenching solution to a final concentration of 10-20 mM.[1][2]

-

Immediately purify the oxidized glycoprotein from excess reagents using a desalting column or dialysis against the Ligation Buffer.[1][3]

Protocol 2: Hydrazone Ligation

This protocol details the conjugation of a hydrazide-functionalized molecule to the oxidized glycoprotein.

Materials:

-

Oxidized glycoprotein solution (from Protocol 1)

-

Hydrazide-functionalized molecule (e.g., drug, dye, PEG) solution in an appropriate solvent (e.g., DMSO or Ligation Buffer)[3]

-

(Optional) Catalyst solution (e.g., aniline)[15]

-

Purification columns (e.g., Size-Exclusion Chromatography, Ion-Exchange Chromatography)[1]

Procedure:

-

Prepare a stock solution of the hydrazide-functionalized molecule. The amount to be added will depend on the desired molar excess over the glycoprotein.[1]

-

Add the hydrazide solution to the purified, oxidized glycoprotein solution.[1]

-

(Optional) If using a catalyst, add it to the reaction mixture. Aniline can be added to the coupling buffer.[15]

-

Incubate the reaction mixture for 2 to 24 hours at room temperature with gentle mixing.[1] The optimal time should be determined empirically.

-

Purify the resulting glycoprotein conjugate from unreacted reagents using an appropriate chromatography method.[1][3]

-

Characterize the conjugate to determine the degree of labeling (DOL) and confirm purity using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.[1]

Visualizing the Process and Application

Diagrams illustrating the chemical mechanism, experimental workflow, and a relevant biological pathway provide a clearer understanding of the hydrazone conjugation process and its application.

Caption: Chemical mechanism of hydrazone bond formation with a glycoprotein.

Caption: Experimental workflow for glycoprotein conjugation via hydrazone linkage.

Caption: Signaling pathway of an ADC utilizing an acid-cleavable hydrazone linker.

Stability and Applications

The stability of the hydrazone bond is a critical consideration. While generally stable at neutral pH, they are susceptible to hydrolysis under acidic conditions.[7][8] This pH-dependent stability is a key feature exploited in the design of ADCs, where the drug is intended to be released within the acidic environment of cancer cells.[6][7] The rate of hydrolysis can be influenced by the electronic and steric properties of the aldehyde and hydrazine components. For instance, hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.[8]

In addition to ADCs, hydrazone ligation is widely used for:

-

PEGylation: Attaching polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins.[1]

-

Fluorescent Labeling: Conjugating fluorescent dyes for imaging and tracking glycoproteins.[2]

-

Immobilization: Attaching glycoproteins to solid supports for various biochemical assays.[15]

Conclusion

Hydrazone bond formation is a robust and highly specific method for the modification of glycoproteins. Its efficiency, coupled with the ability to control the stability of the resulting linkage, makes it an invaluable tool in drug development, diagnostics, and fundamental research. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is crucial for the successful implementation of this powerful bioconjugation chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. researchgate.net [researchgate.net]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-EpCAM-hydrazone-Doxorubicin ADC-2 - Creative Biolabs [creative-biolabs.com]

- 7. Hydrazone - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Antibody Conjugation Using 4-Maleimidobutyric Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1][2] The linker connecting the antibody to the drug payload is a critical component that dictates the stability, efficacy, and safety of the ADC.[3][4] This document provides a detailed protocol for the use of a heterobifunctional linker, 4-maleimidobutyric acid hydrazide (MBH), in the synthesis of ADCs.

4-Maleimidobutyric acid hydrazide is a versatile crosslinker that facilitates the conjugation of a drug to an antibody through two distinct chemical reactions. The hydrazide group reacts with a carbonyl group (aldehyde or ketone) on the drug molecule to form a pH-sensitive hydrazone bond.[5][6] This bond is relatively stable at physiological pH (~7.4) but is designed to be cleaved under the acidic conditions found within cellular compartments like endosomes and lysosomes (pH 4.5-6.5), enabling the controlled release of the cytotoxic payload inside the target cancer cells.[3][5][] The maleimide group of the linker reacts with sulfhydryl (thiol) groups on the antibody, which are typically introduced by the reduction of interchain disulfide bonds, to form a stable thioether bond.[8][9] This dual reactivity allows for a sequential and controlled conjugation process, leading to the formation of a precisely constructed ADC.

Data Presentation

| Parameter | Recommended Conditions | Reference |

| Antibody Thiolation | ||

| Antibody Concentration | 1-10 mg/mL | [8] |

| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | [8][10] |

| TCEP Molar Excess | 10-100 fold | [8] |

| Reaction Buffer | Degassed PBS, Tris, or HEPES, pH 7.0-7.5 | [8][10] |

| Incubation Time | 20-60 minutes | [8] |

| Incubation Temperature | Room Temperature | [8] |

| Drug-Linker Conjugation (Hydrazone Formation) | ||

| Reaction Buffer | Acidic buffer (e.g., acetate buffer, pH 4.5-5.5) | [5][] |

| Molar Ratio (Drug:MBH) | 1:1 to 1:5 | Optimization may be required |

| Incubation Time | 2-24 hours | Optimization may be required |

| Incubation Temperature | Room Temperature to 37°C | Optimization may be required |

| Antibody-Drug Conjugation (Maleimide-Thiol Reaction) | ||

| Reaction Buffer | PBS, Tris, or HEPES, pH 6.5-7.5 | [8][11] |

| Molar Ratio (Thiolated Antibody:Drug-MBH) | 1:5 to 1:20 (dye:protein) | [9][11] |

| Incubation Time | 2 hours at room temperature or overnight at 4°C | [8][10] |

| Incubation Temperature | Room Temperature or 4°C | [8][10] |

| Purification and Storage | ||

| Purification Method | Size exclusion chromatography (SEC), dialysis, or centrifugal concentrators | [11] |

| Storage Buffer | PBS with stabilizers (e.g., 5-10 mg/mL BSA, 0.01-0.03% sodium azide) | [10] |

| Storage Temperature | 4°C for short-term, -20°C or -80°C for long-term (with 50% glycerol) | [10] |

Experimental Protocols

Materials

-

Monoclonal antibody (mAb)

-

Cytotoxic drug with a carbonyl group

-

4-Maleimidobutyric acid hydrazide (MBH)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Degassed conjugation buffers (e.g., PBS, Tris, HEPES, pH 7.0-7.5)

-

Purification columns (e.g., Sephadex G-25) or centrifugal devices

-

Inert gas (Nitrogen or Argon)

Protocol 1: Preparation of Thiolated Antibody

This protocol describes the reduction of disulfide bonds within the antibody to generate free thiol groups required for maleimide conjugation.[8][10]

-

Antibody Preparation: Dissolve the antibody in a degassed conjugation buffer (e.g., PBS, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[8]

-

Reduction of Disulfide Bonds: Add a 10-100 fold molar excess of TCEP to the antibody solution.[8]

-

Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 20-60 minutes at room temperature.[8] This step is crucial to prevent the re-formation of disulfide bonds.

-

Removal of Reducing Agent: Remove the excess TCEP using a desalting column or dialysis against the conjugation buffer. The thiolated antibody is now ready for conjugation.

Protocol 2: Preparation of Drug-MBH Conjugate (Hydrazone Formation)

This protocol outlines the reaction between the drug's carbonyl group and the hydrazide moiety of MBH.

-

Drug and Linker Preparation: Dissolve the drug and 4-maleimidobutyric acid hydrazide in a suitable organic solvent like DMSO.

-

Conjugation Reaction: In a reaction vessel, combine the dissolved drug and MBH in a slightly acidic buffer (e.g., acetate buffer, pH 4.5-5.5) to catalyze the hydrazone bond formation.[5][] The reaction can be performed at room temperature or slightly elevated temperatures (e.g., 37°C) for a period of 2 to 24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as HPLC or LC-MS.

-

Purification: Once the reaction is complete, the drug-MBH conjugate can be purified using chromatography techniques like reversed-phase HPLC to remove unreacted drug and linker.

Protocol 3: Conjugation of Drug-MBH to Thiolated Antibody

This protocol describes the final step of conjugating the drug-linker complex to the prepared thiolated antibody.

-

Reaction Setup: Immediately after preparation, add the purified drug-MBH conjugate to the thiolated antibody solution. A 10-20 fold molar excess of the drug-linker complex to the antibody is recommended as a starting point.[11] The reaction should be performed in a degassed conjugation buffer at a pH of 6.5-7.5.[8][11]

-

Incubation: Flush the reaction vial with an inert gas, seal it, and incubate for 2 hours at room temperature or overnight at 4°C.[8][10] If using a light-sensitive drug, protect the reaction from light.

-

Quenching the Reaction: The reaction can be quenched by adding a thiol-containing reagent like cysteine or 2-mercaptoethanol to react with any excess maleimide groups.

Protocol 4: Purification and Characterization of the ADC

-

Purification: The final antibody-drug conjugate is purified to remove any unconjugated drug-linker complex and other reaction byproducts. This is typically achieved using size exclusion chromatography (SEC), dialysis, or centrifugal concentrators.[11]

-

Characterization: The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation state. Techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS) are commonly used.

-

Storage: For long-term storage, add stabilizers like 5-10 mg/mL BSA and 0.01-0.03% sodium azide to the purified ADC solution.[10] Store at 4°C for short-term use or at -20°C or -80°C (with 50% glycerol) for long-term storage, protected from light.[10]

Visualizations

Caption: Experimental workflow for antibody conjugation using 4-maleimidobutyric acid hydrazide.

Caption: Chemical reactions involved in the two-step antibody conjugation process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. njbio.com [njbio.com]

- 3. benchchem.com [benchchem.com]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What are ADC Linkers? | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 10. biotium.com [biotium.com]

- 11. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Labeling Glycoproteins with 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of glycoproteins is a cornerstone technique in proteomics, drug development, and diagnostics. 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide is a heterobifunctional crosslinker that facilitates the covalent linkage of glycoproteins to other molecules, such as therapeutic agents, imaging probes, or solid supports for affinity purification. This molecule contains two distinct reactive moieties: a hydrazide group that reacts with aldehydes, and a maleimide group that reacts with sulfhydryl groups.

The labeling strategy is a two-step process. First, the glycan moieties of the glycoprotein are oxidized using sodium periodate to generate reactive aldehyde groups. This oxidation is often targeted to sialic acid residues under mild conditions. Subsequently, the hydrazide group of the linker forms a stable hydrazone bond with the newly formed aldehydes on the glycoprotein. The maleimide end of the linker is then available to react with a sulfhydryl-containing molecule, such as a cysteine residue on another protein or a peptide, forming a stable thioether linkage. This method allows for the site-specific conjugation of molecules to the carbohydrate portion of a glycoprotein, which can preserve the protein's biological activity as the modification is distal from the protein's active sites.

Core Principles

The labeling process is based on two well-established bioorthogonal reactions:

-

Periodate Oxidation of Glycans: Sodium meta-periodate (NaIO₄) selectively oxidizes vicinal diols present in the carbohydrate residues of glycoproteins, particularly in sialic acids, to create aldehyde groups.

-

Hydrazide-Aldehyde Ligation: The hydrazide group (-CONHNH₂) of this compound reacts with the generated aldehyde groups on the glycoprotein to form a stable covalent hydrazone bond.

-

Maleimide-Thiol Conjugation: The maleimide group reacts specifically with sulfhydryl groups (-SH) from cysteine residues to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1]

Data Presentation

The following tables summarize the key quantitative parameters for the glycoprotein labeling protocol. These values are intended as a starting point and may require optimization for specific glycoproteins and conjugation partners.

Table 1: Recommended Reaction Conditions for Glycoprotein Labeling

| Parameter | Recommended Value | Notes |

| Periodate Oxidation | ||

| Glycoprotein Concentration | 1-10 mg/mL | Higher concentrations may lead to aggregation. |

| Sodium Periodate (NaIO₄) Concentration | 1-10 mM | Freshly prepare the solution before use. |

| Reaction Buffer | 0.1 M Sodium Acetate, pH 5.5 | Avoid amine-containing buffers like Tris. |

| Temperature | 4°C to Room Temperature | 4°C is preferred to minimize potential side reactions. |

| Reaction Time | 15-60 minutes | Protect from light. |

| Quenching Reagent | 15 mM Glycerol or Ethylene Glycol | |

| Hydrazide Ligation | ||

| Molar Excess of Linker to Glycoprotein | 10-50 fold | Optimization is crucial to control the degree of labeling. |

| Reaction Buffer | 0.1 M Sodium Acetate, pH 5.5 | |

| Temperature | Room Temperature | |

| Reaction Time | 1-2 hours | |

| Maleimide-Thiol Conjugation | ||

| Molar Excess of Sulfhydryl Molecule | 1.5-5 fold over labeled glycoprotein | Prevents cross-linking of the glycoprotein if it has free thiols. |

| Reaction Buffer | PBS, pH 7.2-7.4 | |

| Temperature | Room Temperature | |

| Reaction Time | 2-4 hours | |

| Quenching Reagent | 10 mM Cysteine or β-mercaptoethanol |

Table 2: Illustrative Example of Molar Excess of Linker vs. Degree of Labeling (DOL) *

| Molar Excess of Linker | Achieved Degree of Labeling (DOL) |

| 10:1 | 2-4 |

| 20:1 | 4-6 |

| 50:1 | 6-8 |

*These are representative values for a typical IgG antibody. The optimal molar excess and resulting DOL must be determined empirically for each specific glycoprotein and application.

Table 3: Stability of Covalent Bonds Formed

| Bond Type | Formed From | pH Stability | Notes |

| Hydrazone | Hydrazide + Aldehyde | Labile at acidic pH (<6) | The stability can be influenced by the structure of the aldehyde and hydrazide. |

| Thioether | Maleimide + Thiol | Generally stable | Can undergo a retro-Michael reaction under certain conditions, leading to dissociation. |

Experimental Protocols

Protocol 1: Periodate Oxidation of Glycoprotein

This protocol describes the generation of aldehyde groups on the carbohydrate chains of a glycoprotein.

Materials:

-

Glycoprotein of interest

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Sodium meta-periodate (NaIO₄)

-

Quenching Solution: 15 mM Glycerol or Ethylene Glycol in Oxidation Buffer

-

Desalting column or dialysis cassette

Procedure:

-

Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.

-